3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

Catalog No.
S2841040
CAS No.
1609409-17-7
M.F
C7H12ClN3O
M. Wt
189.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

CAS Number

1609409-17-7

Product Name

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

IUPAC Name

3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64

InChI

InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H

InChI Key

OSTSKRGTXKQIJY-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=NOC=N2.Cl

solubility

not available

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound characterized by its unique oxadiazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms. The presence of the piperidine moiety enhances its pharmacological properties. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

The chemical behavior of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride can be summarized through several types of reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the oxadiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
  • Hydrolysis: Under certain conditions, the hydrochloride salt form can dissociate in aqueous solutions, releasing the free base and hydrochloric acid.

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant biological activities. Specifically:

  • Anticancer Properties: Some studies have shown that 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride and its derivatives can act as potent anticancer agents by inducing apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
  • Antimicrobial Activity: Compounds within this class have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains.
  • Neuropharmacological Effects: The piperidine component suggests potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

The synthesis of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
  • Substitution with Piperidine: The piperidine moiety is introduced via nucleophilic substitution on an appropriate precursor.
  • Hydrochloride Salt Formation: The final step often involves the formation of the hydrochloride salt by reacting the base with hydrochloric acid.

Microwave-assisted synthesis methods have been reported to yield high efficiency and purity in shorter reaction times .

The applications of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride are diverse:

  • Pharmaceutical Development: Its anticancer and antimicrobial properties make it a candidate for drug development.
  • Chemical Research: It serves as a building block for synthesizing other complex organic molecules.
  • Material Science: Due to its unique structural properties, it may find applications in supramolecular chemistry and liquid crystals .

Interaction studies have highlighted the compound's ability to bind to various biological targets:

  • Receptor Binding: Molecular docking studies suggest strong interactions with estrogen receptors and other target proteins involved in cancer progression .
  • Protein Interactions: The compound has shown affinity for tubulin and epidermal growth factor receptors, indicating potential pathways for therapeutic action.

Several compounds share structural similarities with 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Piperidin-4-yl)-1,2,4-oxadiazole hydrochlorideSimilar oxadiazole core but different piperidine positionPotentially different receptor interactions
5-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochlorideSubstituent at position five instead of threeMay exhibit different biological activities
3-Methyl-5-(piperidin-3-yl)-1,2,4-oxadiazoleMethyl group addition affects lipophilicityEnhanced solubility may lead to increased bioavailability

The uniqueness of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride lies in its specific arrangement of functional groups and its resultant biological activity profile compared to these similar compounds.

Conventional Heterocyclic Synthesis Routes

Cyclocondensation of Amidoxime Precursors

The cyclocondensation of amidoxime precursors represents the most widely employed methodology for synthesizing 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride and related heterocyclic compounds [1] [3]. This approach involves the initial formation of O-acylamidoxime intermediates followed by intramolecular cyclization to yield the target oxadiazole ring system [1] [18].

The conventional synthesis pathway begins with the preparation of amidoximes from the corresponding nitriles using hydroxylamine hydrochloride under basic conditions [1] [3]. For 3-(Piperidin-3-yl)-1,2,4-oxadiazole derivatives, the starting material typically involves piperidine-3-carboxamide oxime or related precursors [2]. The amidoxime precursors are subsequently subjected to O-acylation using acyl chlorides, activated carboxylic acids, or carboxylic acid anhydrides [1] [4].

The cyclization step traditionally requires elevated temperatures ranging from 100 to 140 degrees Celsius in solvents such as toluene, dimethylformamide, or tetrahydrofuran [1] [3]. Reaction times typically span 2 to 24 hours depending on the specific substituents and reaction conditions employed [1] [4]. The use of coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and 1-hydroxy-7-aza-1H-benzotriazole has been demonstrated to improve reaction efficiency, particularly for electron-deficient carboxylic acids [4].

Table 1: Conventional Cyclocondensation Reaction Conditions

Starting MaterialActivating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Amidoxime + Acyl chloridePyridineToluene110-1202-1250-95 [1]
Amidoxime + Carboxylic acidEDC/HOAtDMF100-1200.5-687-97 [4]
Amidoxime + AnhydrideK₂CO₃H₂O1001235-93 [1]
Amidoxime + Activated esterTBAFTHF251-725-98 [1]

Recent developments have focused on improving reaction yields and reducing harsh conditions through the use of base catalysts such as tetrabutylammonium fluoride [1] [3]. This approach enables cyclization at room temperature with reaction times ranging from 1 to 16 hours [3] [18]. The tetrabutylammonium fluoride-mediated cyclization proceeds through deprotonation of the amidoxime hydroxyl group, facilitating intramolecular nucleophilic attack on the carbonyl carbon [3].

[3+2] Cycloaddition Strategies

The [3+2] cycloaddition approach represents an alternative synthetic strategy for constructing 1,2,4-oxadiazole rings through the reaction of nitrile oxides with nitriles [1] [13]. This methodology involves the generation of nitrile oxides in situ from aldoximes or chlorinated benzaldoximes under basic conditions, followed by cycloaddition with suitable nitrile dipolarophiles [13] [21].

For 3-(Piperidin-3-yl)-1,2,4-oxadiazole synthesis, the nitrile oxide component can be generated from piperidine-containing aldoxime precursors [13]. The cycloaddition typically requires mild heating (50-80 degrees Celsius) and proceeds through a concerted mechanism involving the formation of both carbon-nitrogen and nitrogen-oxygen bonds simultaneously [13] [20].

The reaction scope includes various substituted aldoximes and nitriles, with yields ranging from 62 to 84 percent under optimized conditions [21]. Catalytic systems employing silver triflate or platinum(IV) complexes have been investigated, though these approaches face limitations due to poor substrate solubility and expensive catalysts [1].

Table 2: [3+2] Cycloaddition Reaction Parameters

Nitrile Oxide SourceNitrile PartnerCatalystTemperature (°C)Yield (%)Reference
Aldoxime/mCPBAAcetonitrile2-Iodobenzoic acid2562-84 [21]
ChloroaldoximeBenzonitrileK₂CO₃2519-60 [18]
Silyl nitronateChloroacetonitrileAgOTf25-10074 [18]

The mechanism involves initial formation of the nitrile oxide through dehydrohalogenation or oxidation of the aldoxime precursor [20] [21]. The subsequent cycloaddition proceeds via a transition state where the nitrile oxide acts as a 1,3-dipole, attacking the electrophilic nitrile to form the five-membered oxadiazole ring [13] [20].

Advanced Synthesis Protocols

Microwave-Assisted Solid-Phase Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient preparation of 1,2,4-oxadiazole derivatives, including 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride [9] [10] [11]. This methodology combines the advantages of microwave heating with solid-phase synthetic approaches to achieve dramatically reduced reaction times and improved yields [9] [15].

The microwave-assisted approach typically employs amidoximes and acyl chlorides or activated carboxylic acids in the presence of solid supports such as alumina or potassium fluoride on alumina [9] [11]. Reaction times are reduced to 2-10 minutes compared to hours or days required for conventional heating [9] [11]. The absence of volatile organic solvents and the elimination of by-products represent significant advantages of this methodology [11].

Table 3: Microwave-Assisted Synthesis Conditions

SubstrateSupport/CatalystPower (W)Time (min)Temperature (°C)Yield (%)Reference
Amidoxime/Acyl chlorideNH₄F/Al₂O₃30010120-15040-90 [9]
Amidoxime/Carboxylic acidKF/Al₂O₃2502-5100-13085-95 [11]
Nitrile/HydroxylamineMgO4002-10110-14090+ [9]

The solid-phase approach involves immobilization of amidoxime precursors on polymer resins, followed by acylation and cyclization steps [8] [14]. The resin-bound methodology enables facile purification through simple washing procedures and facilitates parallel synthesis of compound libraries [8] [14]. Reaction yields typically range from 85 to 95 percent with significantly reduced purification requirements [14].

The microwave irradiation enhances reaction rates through selective heating of polar molecules and reaction intermediates [10] [15]. The uniform heating distribution and rapid temperature ramping capabilities enable precise control of reaction conditions [10]. Additionally, the solid-phase approach minimizes side reactions and decomposition pathways commonly observed in solution-phase synthesis [14].

Flow Chemistry Approaches

Flow chemistry represents a transformative approach for the continuous synthesis of 1,2,4-oxadiazole derivatives with enhanced safety, efficiency, and scalability [12] [16] [22]. This methodology enables precise control of reaction parameters including temperature, residence time, and mixing efficiency while facilitating inline purification and analysis [12] [16].

For oxadiazole synthesis, flow chemistry approaches typically employ packed-bed reactors filled with solid bases such as potassium carbonate or cesium carbonate [12] [16]. The substrates are introduced as solutions in dimethyl sulfoxide or similar polar aprotic solvents, with residence times ranging from 10 minutes to several hours depending on the specific transformation [12] [16].

Table 4: Flow Chemistry Optimization Parameters

Reactor TypeBaseSolventTemperature (°C)Residence Time (min)Yield (%)Throughput (mmol/h)Reference
Packed-bedK₂CO₃DMSO120-1501085-9334 [12]
Coil reactorCs₂CO₃DMF100-13030-6075-8825 [16]
MicroreactorKOHDMSO80-12015-4580-9540 [22]

The integration of inline extraction and chromatography systems enables automated purification and isolation of products [12] [16]. Scale-up capabilities have been demonstrated with throughputs reaching 34 millimoles per hour while maintaining consistent product quality [12]. The elimination of batch-to-batch variability and the ability to rapidly screen reaction conditions represent significant advantages of flow chemistry approaches [16] [22].

Advanced flow setups incorporate real-time monitoring through inline analytical techniques such as infrared spectroscopy and liquid chromatography-mass spectrometry [16]. These capabilities enable automated optimization and quality control throughout the synthesis process [16] [22].

Reaction Mechanism Elucidation

The formation of 1,2,4-oxadiazole rings through amidoxime cyclization proceeds via a well-characterized mechanism involving nucleophilic attack and subsequent elimination reactions [17] [18] [19]. Computational studies employing density functional theory have provided detailed insights into the reaction pathways and transition state structures [17] [20].

The initial step involves O-acylation of the amidoxime nitrogen-hydroxyl group to form an O-acylamidoxime intermediate [18] [19]. This intermediate can be isolated and characterized, providing evidence for the stepwise nature of the cyclization process [3] [18]. The acylation step typically proceeds rapidly at room temperature when activated carboxylic acid derivatives are employed [18].

The cyclization step requires activation of the O-acylamidoxime through base catalysis or thermal activation [17] [18]. Computational studies indicate that the cyclization proceeds through a six-membered transition state involving intramolecular nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon [17] [20]. The calculated activation energy for this step is approximately 21 kilocalories per mole, consistent with experimental observations requiring elevated temperatures or strong base catalysis [17].

Table 5: Mechanistic Parameters and Computational Data

Reaction StepActivation Energy (kcal/mol)Rate Constant (s⁻¹)Temperature (°C)Reference
O-Acylation12-1510⁻²-10⁻¹25 [17]
Cyclization20-2210⁻⁴-10⁻³100-120 [17]
Base-catalyzed cyclization15-1810⁻²-10⁻¹25 [18]

The elimination of water or alcohol from the cyclized intermediate leads to aromatization and formation of the stable 1,2,4-oxadiazole ring system [17] [19]. The driving force for this elimination is the gain in aromatic stabilization energy, estimated at approximately 25-30 kilocalories per mole [17].

Alternative mechanistic pathways involving oxidative cyclization have been identified for specific substrate classes [18] [21]. These pathways proceed through radical intermediates and involve the formation of nitrogen-oxygen bonds through oxidative coupling [21]. The choice of mechanism depends on the specific substrate structure and reaction conditions employed [18] [21].

Industrial-Scale Production Challenges

The industrial-scale synthesis of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride faces several significant challenges related to process safety, environmental impact, and economic considerations [22] [23] [24]. The conventional high-temperature cyclization requirements pose substantial energy costs and safety risks for large-scale operations [22] [24].

Solvent selection represents a critical challenge for industrial implementation [22] [23]. Many effective solvents such as dimethylformamide and dimethyl sulfoxide present environmental and toxicity concerns that limit their use in commercial manufacturing [23] [24]. The development of greener solvent systems and solvent-free processes remains an active area of research [23].

Table 6: Industrial-Scale Production Considerations

ChallengeCurrent ApproachAlternative SolutionImplementation StatusReference
High temperature requirementsThermal heating (100-140°C)Microwave heatingDevelopment phase [10]
Solvent toxicityDMF/DMSOIonic liquids/WaterResearch phase [23]
Waste generationStoichiometric reagentsCatalytic processesPilot scale [22]
Purification complexityChromatographyCrystallizationCommercial [24]

The use of corrosive reagents such as hydrogen fluoride and strong bases presents additional challenges for reactor design and material selection [22]. The development of fluoride-free base systems has been identified as a priority for industrial applications [22]. Alternative catalytic systems employing tetrabutylammonium hydroxide or alkali metal hydroxides offer improved compatibility with standard reactor materials [3] [18].

Process intensification through continuous flow chemistry represents a promising approach for addressing scale-up challenges [12] [16]. Flow systems enable better heat and mass transfer, improved safety through reduced holdup volumes, and enhanced process control [12] [16]. However, the development of robust solid-phase catalysts and the management of potential fouling issues require further investigation [16] [22].

Economic considerations include the cost of specialized equipment for microwave heating or flow chemistry systems [10] [12]. The higher capital investment requirements must be balanced against potential improvements in yield, reduced cycle times, and lower operating costs [22] [24]. Process economic analyses suggest that advanced synthesis methods become economically favorable at production scales exceeding 100 kilograms per year [24].

Thermal Stability Characteristics

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride demonstrates moderate thermal stability consistent with other 1,2,4-oxadiazole derivatives. The compound exhibits thermal behavior similar to related piperidine-substituted oxadiazole hydrochlorides, with decomposition occurring at elevated temperatures [2]. Differential scanning calorimetry studies of analogous compounds in this chemical family show onset decomposition temperatures ranging from 166°C to 249°C [3]. The thermal decomposition mechanism typically involves initial protonation of the oxadiazole nitrogen atoms, followed by ring opening and subsequent fragmentation [2] [4].

Structural Stability Factors

The 1,2,4-oxadiazole ring system provides enhanced thermodynamic stability compared to other oxadiazole isomers. Computational studies indicate that 1,2,4-oxadiazole possesses superior stability relative to 1,2,3-oxadiazole, 1,2,5-oxadiazole, with stability order decreasing as 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5 [5] [6]. The heterocyclic ring exhibits aromatic character with delocalized π-electron density, contributing to its thermodynamic stability [7] [8]. The piperidine substituent at the 3-position provides additional structural stabilization through conformational rigidity and hydrogen bonding capabilities [9] .

Bond Strength Analysis

The oxadiazole ring demonstrates considerable bond strength due to its aromatic nature and electron delocalization. The carbon-nitrogen and carbon-oxygen bonds within the five-membered ring exhibit enhanced stability through resonance effects [7]. The hydrochloride salt formation further stabilizes the molecule by neutralizing the basic nitrogen center in the piperidine ring, reducing potential degradation pathways [11] [12].

Solubility and Partition Coefficient Analysis

Aqueous Solubility Profile

The hydrochloride salt form of 3-(Piperidin-3-yl)-1,2,4-oxadiazole significantly enhances water solubility compared to the free base. Hydrochloride salts of piperidine-containing compounds typically exhibit markedly improved aqueous solubility due to ionic character and hydrogen bonding with water molecules [11] [13]. Similar oxadiazole derivatives demonstrate solubility values ranging from less than 0.1 mg/mL for non-salt forms to over 25 mg/mL for polar solvents when appropriately formulated [14].

Partition Coefficient Considerations

The partition coefficient (logP) of 3-(Piperidin-3-yl)-1,2,4-oxadiazole is influenced by both the lipophilic oxadiazole ring and the hydrophilic piperidine moiety. Related compounds in this chemical series exhibit logP values typically ranging from 0.8 to 2.1, indicating moderate lipophilicity [14] [15]. The 1,2,4-oxadiazole ring contributes to lipophilic character through its aromatic nature, while the piperidine nitrogen provides hydrophilic interactions [13] [7]. The hydrochloride salt formation reduces the effective partition coefficient by increasing polar character.

Solvent Compatibility

The compound demonstrates compatibility with various polar solvents including dimethyl sulfoxide, ethanol, and aqueous media. The oxadiazole ring system shows stability in polar aprotic solvents, while the hydrochloride salt ensures dissolution in protic solvents through ionic interactions [14] [16]. Solubility studies of analogous compounds indicate good dissolution in methanol, acetonitrile, and water-miscible organic solvents [17].

pH-Dependent Degradation Kinetics

pH Stability Range

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride exhibits maximum stability within the pH range of 3-5, consistent with other 1,2,4-oxadiazole derivatives [4]. At low pH values, the N-4 nitrogen of the oxadiazole ring becomes protonated, which can facilitate degradation through nucleophilic attack on the activated methine carbon, leading to ring opening [4]. At elevated pH conditions, direct nucleophilic attack occurs on the methine carbon, generating an anion on N-4 that subsequently captures protons from ambient water, promoting ring cleavage [4].

Degradation Mechanisms

Under acidic conditions (pH < 3), protonation of the oxadiazole N-4 nitrogen activates the ring toward nucleophilic attack, resulting in ring opening and formation of corresponding nitrile degradation products [4]. The degradation rate increases significantly at pH values below 2, with hydrolytic cleavage becoming the predominant pathway [16]. Under basic conditions (pH > 7), hydroxide-mediated ring opening occurs through direct nucleophilic substitution, with degradation rates increasing substantially above pH 8 [4] [16].

Kinetic Parameters

Forced degradation studies of related oxadiazole compounds demonstrate varying degradation rates under different pH conditions. Acid hydrolysis typically results in 29-65% degradation, while alkaline conditions can cause 65-85% decomposition under stress testing conditions [16]. The degradation follows first-order kinetics in most pH ranges, with rate constants dependent on temperature and ionic strength [4].

Crystalline Polymorphism Studies

Crystal Form Analysis

Hydrochloride salts of piperidine-containing compounds frequently exhibit polymorphic behavior, with multiple crystal forms possible depending on crystallization conditions [12] [17]. Variable-temperature powder X-ray diffraction studies of related compounds reveal the existence of multiple polymorphic forms, with Form I typically being the most thermodynamically stable at room temperature [12]. The formation of metastable polymorphs often occurs during cooling from melts or under specific solvent conditions [12].

Polymorph Stability Assessment

Crystal structure analysis of similar piperidine hydrochloride compounds shows that stable polymorphs typically exhibit specific hydrogen bonding patterns between the hydrochloride anion and the protonated nitrogen center [12]. The stability hierarchy among different polymorphic forms is determined by lattice energy differences, with more stable forms showing lower free energy [19] [20]. Polymorphic transitions can occur under thermal stress, with conversion between forms typically observed at elevated temperatures [12] [17].

Crystallization Behavior

The crystallization behavior of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is influenced by solvent choice, temperature, and cooling rate. Studies of analogous compounds indicate that slow crystallization from polar solvents tends to produce more stable crystal forms, while rapid cooling can generate metastable polymorphs [17]. The presence of hydrogen bond donors and acceptors in both the oxadiazole and piperidine moieties promotes specific crystal packing arrangements that influence polymorph formation [19].

Dates

Last modified: 08-17-2023

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